molecular formula C23H25O6PS B14177135 Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate CAS No. 918811-15-1

Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate

Cat. No.: B14177135
CAS No.: 918811-15-1
M. Wt: 460.5 g/mol
InChI Key: DFNZNORLTPUKOJ-UHFFFAOYSA-N
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Description

Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phosphate group attached to a diphenyl structure, which is further substituted with a propane-2-sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate typically involves the reaction of diphenyl phosphate with 1-[2-(propane-2-sulfonyl)phenyl]ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphate group in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological activities. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl phosphate: Lacks the propane-2-sulfonyl group but shares the diphenyl phosphate structure.

    Phenyl phosphate: Contains a single phenyl group instead of a diphenyl structure.

    Sulfonyl phosphates: Compounds with similar sulfonyl and phosphate groups but different substituents.

Uniqueness

Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate is unique due to the combination of its diphenyl phosphate structure with a propane-2-sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

918811-15-1

Molecular Formula

C23H25O6PS

Molecular Weight

460.5 g/mol

IUPAC Name

diphenyl 1-(2-propan-2-ylsulfonylphenyl)ethyl phosphate

InChI

InChI=1S/C23H25O6PS/c1-18(2)31(25,26)23-17-11-10-16-22(23)19(3)27-30(24,28-20-12-6-4-7-13-20)29-21-14-8-5-9-15-21/h4-19H,1-3H3

InChI Key

DFNZNORLTPUKOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C(C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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